5-(4'-Methyl-2-biphenyl)tetrazole-d4
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Overview
Description
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is a deuterated analogue of 5-(4’-Methyl-2-biphenyl)tetrazole. This compound is often used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium atoms in the compound make it useful for various analytical techniques, including mass spectrometry.
Preparation Methods
The synthesis of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 typically involves the reaction of trityl chloride with 2-(tetrazol-5-yl)-4’-methyl-1,1’-biphenyl. The reaction is carried out in acetone with aqueous sodium hydroxide as a base. The mixture is stirred at 40°C, and the trityl chloride is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until completion, after which the product is filtered and dried .
Chemical Reactions Analysis
5-(4’-Methyl-2-biphenyl)tetrazole-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a part of drug development processes.
Industry: Utilized in the synthesis of various chemical compounds and materials
Mechanism of Action
The mechanism of action of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes. This makes it a valuable tool in studying metabolic pathways and enzyme kinetics.
Comparison with Similar Compounds
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is unique due to the presence of deuterium atoms, which differentiate it from its non-deuterated counterpart, 5-(4’-Methyl-2-biphenyl)tetrazole. Similar compounds include:
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: Used in the synthesis of anti-microbial agents.
N-(Triphenylmethyl)-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole: Another related compound with different substituents.
These compounds share structural similarities but differ in their specific applications and properties.
Properties
CAS No. |
1420880-37-0 |
---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
240.302 |
IUPAC Name |
5-[2-(2,3,5,6-tetradeuterio-4-methylphenyl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)/i6D,7D,8D,9D |
InChI Key |
VWOJMXKARYCRCC-YKVCKAMESA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Synonyms |
5-(4’-Methyl[1,1’-biphenyl]-2-yl)-2H-tetrazole-d4; 2-(Tetrazol-5-yl)-4’-methyl-1,1’-biphenyl-d4; _x000B_5-[2-(4’-Methylbiphenyl)]tetrazole; L 158507-d4; |
Origin of Product |
United States |
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